molecular formula C19H19ClF3N3OS B2949349 N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE CAS No. 1219146-70-9

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE

Cat. No.: B2949349
CAS No.: 1219146-70-9
M. Wt: 429.89
InChI Key: GHVLKBFQHCXEKM-UHFFFAOYSA-N
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Description

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride is a fluorinated benzamide derivative containing a benzothiazole core, a dimethylaminopropyl side chain, and a 4-fluorobenzamide group. The compound’s structure is characterized by:

  • Dimethylaminopropyl chain: A tertiary amine that likely improves solubility, especially in its protonated hydrochloride form.
  • 4-Fluorobenzamide moiety: Introduces additional fluorine-based polarity and steric effects.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3OS.ClH/c1-24(2)8-3-9-25(18(26)12-4-6-13(20)7-5-12)19-23-17-15(22)10-14(21)11-16(17)27-19;/h4-7,10-11H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVLKBFQHCXEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of fluorine atoms through halogenation reactions. The final steps often involve the coupling of the benzothiazole derivative with a dimethylaminopropyl group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

    Substitution: The fluorine atoms and other substituents on the benzothiazole core can be replaced with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized benzothiazole derivative, while substitution reactions could introduce new functional groups onto the benzothiazole core.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

In biological research, N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE might be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could be studied to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its pharmacokinetics, pharmacodynamics, and toxicity would be key areas of research.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-FLUOROBENZAMIDE HYDROCHLORIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence focuses on triazole-thione derivatives (e.g., compounds [4–15]) synthesized via hydrazide intermediates and alkylation reactions. Below is a systematic comparison based on structural motifs, synthesis, and spectral properties:

Table 1: Structural and Functional Comparison

Feature Target Compound Compounds [4–15] ()
Core Heterocycle Benzothiazole 1,2,4-Triazole
Fluorine Substitution 4,6-Difluoro (benzothiazole), 4-fluoro (benzamide) 2,4-Difluorophenyl, 4′-fluoro (ketone)
Functional Groups Amide (C=O), tertiary amine (NMe₂) Sulfonyl (SO₂), thione (C=S), ketone (C=O)
Tautomerism Not observed Thione ↔ thiol tautomerism
Key IR Bands Hypothetical: C=O (~1650–1680 cm⁻¹), N-H (~3300 cm⁻¹) C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹)
Synthesis Likely involves benzothiazole ring formation and amide coupling (not detailed in evidence) Friedel-Crafts, hydrazide formation, and S-alkylation

Key Findings

Heterocyclic Core Differences: The benzothiazole core in the target compound is structurally distinct from the triazole ring in compounds [7–9]. Benzothiazoles are known for their planar aromaticity and π-stacking capabilities, whereas triazoles offer hydrogen-bonding versatility due to nitrogen-rich rings .

Fluorine Effects :

  • Both classes feature fluorinated aromatic systems, but the target compound has fluorine at positions 4 and 6 on the benzothiazole, which may enhance metabolic stability compared to the 2,4-difluorophenyl groups in compounds [4–15].

Functional Group Impact :

  • The tertiary amine in the target compound’s side chain likely improves aqueous solubility (as a hydrochloride salt), contrasting with the sulfonyl groups in compounds [4–15], which increase molecular weight and polarity .

Spectral Signatures :

  • The absence of C=S stretching (1243–1258 cm⁻¹) in the target compound’s IR spectrum distinguishes it from the thione-containing triazoles in the evidence. Instead, the amide C=O stretch (~1650–1680 cm⁻¹) would dominate .

Synthetic Complexity :

  • Compounds [4–15] require multi-step synthesis involving hydrazide intermediates and tautomerization, whereas the target compound’s synthesis (inferred) may focus on benzothiazole ring closure and amide bond formation.

Biological Activity

N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-fluorobenzamide hydrochloride is a compound belonging to the class of benzothiazole derivatives. This article explores its biological activity, including its potential as an anticancer agent, and summarizes various studies that have investigated its effects in different biological systems.

  • IUPAC Name: this compound
  • Molecular Formula: C15H16F3N2S
  • Molecular Weight: 327.37 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to:

  • Induce Apoptosis: The compound activates the p53 signaling pathway, which is crucial for regulating the cell cycle and promoting apoptosis in cancer cells.
  • Inhibit Tumor Growth: Studies indicate that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving DNA binding and disruption of cellular processes .

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives, including this compound, exhibit significant anticancer properties. Notably:

  • Cell Line Studies: In vitro tests on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that compounds similar to this compound showed IC50 values ranging from 0.85 μM to 6.75 μM depending on the specific derivative and assay conditions (2D vs. 3D cultures) .
Cell LineIC50 (μM)
A5496.75
HCC8275.13
NCI-H3580.85

Antimicrobial Activity

In addition to its anticancer properties, some studies have also evaluated the antimicrobial potential of benzothiazole derivatives:

  • Microbial Testing: The compound demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using broth microdilution methods according to CLSI guidelines .

Case Studies

  • Study on Antitumor Activity:
    A comprehensive study evaluated the antitumor effects of several benzothiazole derivatives in both 2D and 3D cell culture systems. The results indicated that these compounds were more effective in 2D assays compared to 3D models, suggesting a potential difference in cellular interactions based on the culture environment .
  • Mechanistic Insights:
    Research has indicated that benzothiazole derivatives can bind to DNA within the minor groove, influencing gene expression and cellular responses to stressors such as chemotherapy . This binding affinity may contribute to their observed cytotoxic effects.

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